molecular formula C9H8BrClO2 B14778321 4-(2-Bromoethoxy)benzoyl chloride CAS No. 51616-10-5

4-(2-Bromoethoxy)benzoyl chloride

Cat. No.: B14778321
CAS No.: 51616-10-5
M. Wt: 263.51 g/mol
InChI Key: WCDVAIXKTRPLHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromoethoxy)benzoyl chloride can be synthesized through the reaction of 4-hydroxybenzoyl chloride with 2-bromoethanol in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of photochemical benzylic bromination in continuous flow has been reported to be effective for similar compounds .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Produces various substituted benzoyl derivatives.

    Hydrolysis: Forms 4-(2-bromoethoxy)benzoic acid.

    Oxidation: Yields benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. It reacts with nucleophiles to form covalent bonds, which is essential in various synthetic transformations . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoethoxy)benzoyl chloride is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and hydrolysis, sets it apart from similar compounds .

Properties

CAS No.

51616-10-5

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

4-(2-bromoethoxy)benzoyl chloride

InChI

InChI=1S/C9H8BrClO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2

InChI Key

WCDVAIXKTRPLHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCCBr

Origin of Product

United States

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